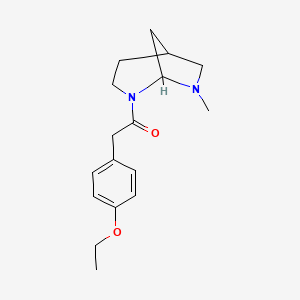
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
The synthesis of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemical configuration .
Análisis De Reacciones Químicas
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to act as an analgesic or anti-inflammatory agent. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes, or it may bind to receptors, affecting signal transduction pathways .
Comparación Con Compuestos Similares
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also possess the 8-azabicyclo[3.2.1]octane scaffold.
Propiedades
Número CAS |
57269-26-8 |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)ethanone |
InChI |
InChI=1S/C17H24N2O2/c1-3-21-15-6-4-13(5-7-15)11-17(20)19-9-8-14-10-16(19)18(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |
Clave InChI |
HJTDDXNJTFACCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3CC2N(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
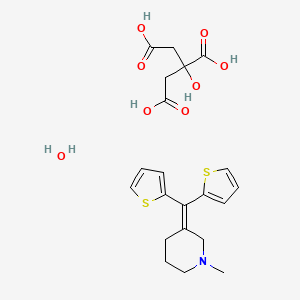
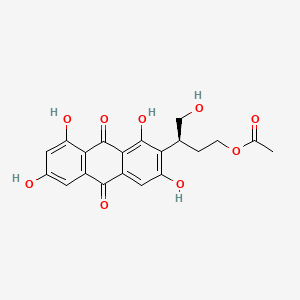

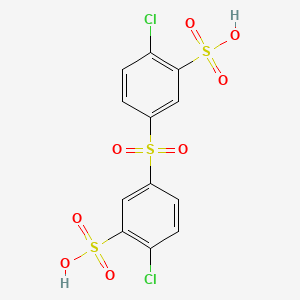
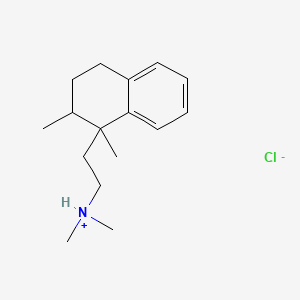
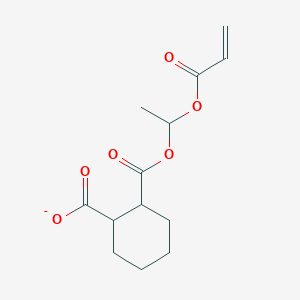
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)



![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
